REACTION_CXSMILES
|
C([Li])(C)(C)C.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:11][CH:12]=1.Cl.[C:20](=O)(O)[O-:21].[Na+]>O1CCCC1.CN(C)C=O>[Cl:6][C:7]1[C:12]([CH2:20][OH:21])=[N:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
which was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
which was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Sodium borohydride (946 mg) was added slowly to a mixture of the residue, tetrahydrofuran (50 ml) and methanol (50 ml) at room temperature
|
Type
|
STIRRING
|
Details
|
which was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into water, which
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=CC1)C1=CC=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |